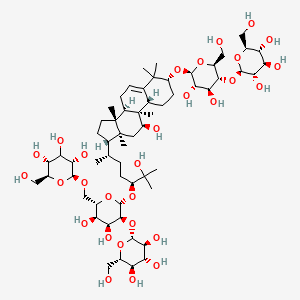

11-Dehydroxyisomogroside V

Description

BenchChem offers high-quality 11-Dehydroxyisomogroside V suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 11-Dehydroxyisomogroside V including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C60H102O29 |

|---|---|

Molecular Weight |

1287.4 g/mol |

IUPAC Name |

(2S,3S,5R,6S)-2-[[(2S,3R,4S,5S,6R)-6-[(3S,6S)-6-[(3R,8R,9S,10S,11S,13S,14R,17S)-3-[(2S,3S,4S,5R,6S)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-11-hydroxy-4,4,9,13,14-pentamethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-hydroxy-2-methylheptan-3-yl]oxy-3,4-dihydroxy-5-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C60H102O29/c1-23(9-13-35(57(4,5)79)87-55-50(89-54-47(77)42(72)38(68)29(20-63)83-54)43(73)39(69)31(85-55)22-80-51-45(75)40(70)36(66)27(18-61)81-51)24-15-16-58(6)32-12-10-25-26(60(32,8)33(65)17-59(24,58)7)11-14-34(56(25,2)3)86-52-48(78)44(74)49(30(21-64)84-52)88-53-46(76)41(71)37(67)28(19-62)82-53/h10,23-24,26-55,61-79H,9,11-22H2,1-8H3/t23-,24-,26-,27-,28-,29-,30-,31-,32+,33-,34+,35-,36-,37-,38-,39-,40?,41+,42+,43-,44-,45-,46-,47-,48-,49-,50-,51-,52+,53+,54+,55+,58+,59-,60+/m0/s1 |

InChI Key |

SQKPHECGTGXVQW-XYWJDKFBSA-N |

Isomeric SMILES |

C[C@@H](CC[C@@H](C(C)(C)O)O[C@@H]1[C@H]([C@H]([C@H]([C@@H](O1)CO[C@@H]2[C@H](C([C@H]([C@@H](O2)CO)O)O)O)O)O)O[C@@H]3[C@H]([C@@H]([C@H]([C@@H](O3)CO)O)O)O)[C@@H]4CC[C@]5([C@]4(C[C@@H]([C@]6([C@@H]5CC=C7[C@@H]6CC[C@H](C7(C)C)O[C@@H]8[C@H]([C@@H]([C@H]([C@@H](O8)CO)O[C@@H]9[C@H]([C@@H]([C@H]([C@@H](O9)CO)O)O)O)O)O)C)O)C)C |

Canonical SMILES |

CC(CCC(C(C)(C)O)OC1C(C(C(C(O1)COC2C(C(C(C(O2)CO)O)O)O)O)O)OC3C(C(C(C(O3)CO)O)O)O)C4CCC5(C4(CC(C6(C5CC=C7C6CCC(C7(C)C)OC8C(C(C(C(O8)CO)OC9C(C(C(C(O9)CO)O)O)O)O)O)C)O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling the Natural Source of 11-Dehydroxyisomogroside V: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural origins of 11-Dehydroxyisomogroside V, a cucurbitane-type triterpenoid (B12794562) glycoside of interest for its potential therapeutic applications. This document outlines the primary botanical source, quantitative data on related compounds, detailed experimental protocols for extraction and analysis, and a visualization of the biosynthetic pathways.

Primary Natural Source: Siraitia grosvenorii (Monk Fruit)

The fruit of Siraitia grosvenorii, commonly known as monk fruit or Luo Han Guo, is the exclusive natural source of 11-Dehydroxyisomogroside V and a rich reservoir of other mogrosides.[1][2] This perennial vine, belonging to the Cucurbitaceae family, is indigenous to Southern China.[3] The characteristic intense sweetness of monk fruit is attributed to its high concentration of mogrosides, with Mogroside V being the most abundant.[1][4]

Quantitative Analysis of Mogrosides in Siraitia grosvenorii

While specific quantitative data for 11-Dehydroxyisomogroside V is not extensively documented in publicly available literature, the concentrations of structurally related and major mogrosides have been well-studied. This data provides a crucial reference for understanding the phytochemical landscape in which 11-Dehydroxyisomogroside V exists.

Table 1: Content of Major Mogrosides in Siraitia grosvenorii Fruit

| Mogroside | Content (% of Dry Weight) | Analytical Method | Reference |

| Mogroside V | 0.5 - 1.5 | HPLC | [1][5] |

| Siamenoside I | Variable, accumulates with maturity | LC-MS/MS | [5] |

| Mogroside IV | Variable | LC-MS/MS | [5] |

| Mogroside III | Variable, precursor to Mogroside V | LC-MS/MS | [5] |

| Mogroside IIe | Major component in early maturity | LC-MS/MS | [5] |

Table 2: Content of Mogroside IIIE in Different Cultivars of Siraitia grosvenorii

| Cultivar | Location | Days After Pollination | Mogroside IIIE Content (mg/g dry weight) | Reference |

| Qingpi x Changtan | Guangxi | 15 | 0.45 | [6] |

| Qingpi x Changtan | Guangxi | 30 | 0.82 | [6] |

| Qingpi x Changtan | Guangxi | 45 | 1.25 | [6] |

| Qingpi x Changtan | Guangxi | 60 | 0.75 | [6] |

| Qingpi x Changtan | Guangxi | 75 | 0.35 | [6] |

| Qingpi x Changtan | Guangxi | 90 | 0.28 | [6] |

| Qingpi x Hongmao | Guangxi | 15 | 0.51 | [6] |

| Qingpi x Hongmao | Guangxi | 30 | 0.95 | [6] |

| Qingpi x Hongmao | Guangxi | 45 | 1.42 | [6] |

| Qingpi x Hongmao | Guangxi | 60 | 0.88 | [6] |

Experimental Protocols

Extraction of Mogrosides from Siraitia grosvenorii Fruit

This protocol outlines a general method for the extraction of mogrosides from dried monk fruit.

Materials:

-

Dried and powdered Siraitia grosvenorii fruit

-

70% Methanol (B129727) in water

-

Ultrasonic bath

-

Centrifuge

-

Filter paper

-

Rotary evaporator

Procedure:

-

Weigh a specific amount of powdered monk fruit (e.g., 0.1 g).[6]

-

Add a defined volume of 70% methanol (e.g., 10 mL).

-

Perform ultrasonic-assisted extraction for a set duration (e.g., 30 minutes).[6]

-

Centrifuge the mixture to separate the solid and liquid phases.

-

Collect the supernatant.

-

Repeat the extraction process on the solid residue to ensure complete recovery of mogrosides.

-

Combine the supernatants and filter them.

-

Concentrate the filtrate using a rotary evaporator to obtain the crude mogroside extract.

Purification of Mogrosides using Macroporous Resin

Macroporous resin chromatography is an effective technique for the separation and enrichment of mogrosides.[7]

Materials:

-

Crude mogroside extract

-

Macroporous resin (e.g., HZ 806)[7]

-

Chromatography column

-

Deionized water

-

Aqueous ethanol (B145695) solutions of varying concentrations (e.g., 10%, 20%, 30%, 40% ethanol)

Procedure:

-

Equilibrate the macroporous resin column with deionized water.

-

Load the crude mogroside extract onto the column.

-

Wash the column with deionized water to remove highly polar impurities.

-

Elute the column with a stepwise gradient of aqueous ethanol solutions, starting with lower concentrations.

-

Collect fractions at each elution step.

-

Analyze the collected fractions using High-Performance Liquid Chromatography (HPLC) to identify the fractions containing the mogrosides of interest.

High-Performance Liquid Chromatography (HPLC) Analysis of Mogrosides

HPLC is a standard analytical technique for the separation and quantification of mogroside isomers.[8][9]

Instrumentation:

-

HPLC system with a UV or Mass Spectrometry (MS) detector.

-

Reversed-phase C18 column (e.g., Agilent Poroshell 120 SB C18).[9]

Mobile Phase:

-

A gradient of acetonitrile (B52724) and water (both containing 0.1% formic acid) is commonly used.[9]

Procedure:

-

Prepare standard solutions of known mogrosides for calibration.

-

Prepare the sample solution by dissolving the extract or purified fraction in a suitable solvent.

-

Inject the sample and standards into the HPLC system.

-

Run the gradient elution program to separate the different mogrosides.

-

Detect the mogrosides using the UV or MS detector.

-

Identify and quantify the mogrosides by comparing their retention times and peak areas with those of the standards.

Biosynthesis of Mogrosides

The biosynthesis of mogrosides in Siraitia grosvenorii is a complex process involving several enzyme families.[4][10] The pathway starts from the precursor squalene (B77637) and proceeds through a series of cyclization, oxidation, and glycosylation steps.

Caption: Generalized biosynthetic pathway of mogrosides in Siraitia grosvenorii.

Experimental and Analytical Workflow

The following diagram illustrates a typical workflow for the isolation, purification, and analysis of 11-Dehydroxyisomogroside V from its natural source.

Caption: General workflow for the extraction and analysis of mogrosides.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Bibliometric analysis on the literature of monk fruit extract and mogrosides as sweeteners [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. ABC Herbalgram Website [herbalgram.org]

- 10. The biosynthetic pathway of the nonsugar, high-intensity sweetener mogroside V from Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]

The Biosynthesis of 11-Dehydroxyisomogroside V: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the proposed biosynthetic pathway of 11-Dehydroxyisomogroside V, a cucurbitane-type triterpenoid (B12794562) glycoside found in the fruit of Siraitia grosvenorii (monk fruit). While the biosynthesis of the closely related and intensely sweet mogroside V is well-documented, the pathway leading to its 11-dehydroxy analog is hypothesized to be a significant branch. This document outlines the enzymatic steps from the precursor 2,3-oxidosqualene (B107256) to the final glycosylated product, highlighting the key role of a specific cytochrome P450 enzyme in determining the hydroxylation pattern of the mogrol (B2503665) backbone. Quantitative data on related mogrosides, detailed experimental protocols for key enzyme assays, and visual diagrams of the metabolic pathway and experimental workflows are provided to support further research and development in the fields of natural product biosynthesis and metabolic engineering.

Introduction

The fruit of Siraitia grosvenorii, commonly known as monk fruit or luo han guo, is a source of intensely sweet triterpenoid glycosides known as mogrosides. These non-caloric sweeteners have garnered significant interest in the food and pharmaceutical industries. The most abundant of these is mogroside V. However, a variety of other mogrosides, including 11-Dehydroxyisomogroside V, are also present and contribute to the overall sweetness profile and potential biological activities of monk fruit extracts. Understanding the biosynthetic pathways of these individual compounds is crucial for their targeted production through metabolic engineering and for elucidating their structure-activity relationships.

This guide focuses on the biosynthesis of 11-Dehydroxyisomogroside V. Its formation is proposed to diverge from the main mogroside V pathway at a critical hydroxylation step, offering a fascinating example of how enzymatic specificity can lead to structural diversity in natural products.

The Proposed Biosynthetic Pathway of 11-Dehydroxyisomogroside V

The biosynthesis of 11-Dehydroxyisomogroside V is believed to follow the general pathway of mogroside synthesis, originating from the isoprenoid pathway. The key divergence from the mogroside V pathway is the absence of hydroxylation at the C-11 position of the cucurbitadienol (B1255190) backbone.

The proposed enzymatic steps are as follows:

-

Squalene to 2,3-Oxidosqualene: The pathway begins with the cyclization of the linear isoprenoid, squalene, to 2,3-oxidosqualene. This reaction is catalyzed by squalene epoxidase (SQE) .

-

Formation of the Cucurbitadienol Backbone: 2,3-oxidosqualene is then cyclized to form the characteristic triterpenoid skeleton of mogrosides, cucurbitadienol. This crucial step is mediated by cucurbitadienol synthase (CS) .

-

Epoxide Hydrolysis: The subsequent step involves the hydrolysis of the epoxide ring on the side chain of cucurbitadienol by an epoxide hydrolase (EPH) .

-

The Branch Point: C-11 Hydroxylation (or lack thereof): This is the critical step that determines the fate of the mogroside backbone. In the biosynthesis of mogroside V, a multifunctional cytochrome P450 monooxygenase, CYP87D18 , catalyzes the hydroxylation of cucurbitadienol at the C-11 position.[1] For the synthesis of 11-Dehydroxyisomogroside V, it is hypothesized that this enzymatic step is bypassed or that a different, non-C-11-hydroxylating P450 is involved. The resulting aglycone is 11-deoxymogrol.

-

Glycosylation Cascade: The 11-deoxymogrol backbone then undergoes a series of glycosylation reactions catalyzed by UDP-glucosyltransferases (UGTs) . These enzymes sequentially add glucose moieties to the aglycone at specific positions. While the exact UGTs involved in the glycosylation of 11-deoxymogrol have not been explicitly identified, it is likely that members of the same UGT families responsible for mogroside V synthesis are involved, potentially with differing substrate specificities or efficiencies. The sequential addition of glucose units leads to the formation of various 11-dehydroxy mogroside intermediates, culminating in 11-Dehydroxyisomogroside V.

Below is a DOT script representation of the proposed biosynthetic pathway.

Caption: Proposed biosynthetic pathway of 11-Dehydroxyisomogroside V.

Quantitative Data

Table 1: Quantitative Analysis of Major Mogrosides in Siraitia grosvenorii

| Mogroside | Concentration Range (mg/g dry fruit) | Analytical Method | Reference |

| Mogroside V | 5.77 - 12.9 | HPLC-MS/MS | [2][3] |

| Siamenoside I | Second most abundant after Mogroside V | HPLC-MS/MS | [2] |

| Mogroside III | Detected in unripe fruit | HPLC | [3] |

| Mogroside IIE | Major component in early maturity | HPLC | [4] |

| 11-oxo-mogroside V | Content unchanged after 14-day storage | HPLC | [5] |

Experimental Protocols

The elucidation of the 11-Dehydroxyisomogroside V biosynthetic pathway relies on the functional characterization of the involved enzymes, particularly the cytochrome P450s and UDP-glucosyltransferases. Below are generalized protocols for the heterologous expression and in vitro characterization of these enzymes, which can be adapted for the specific enzymes from Siraitia grosvenorii.

Heterologous Expression and Characterization of Cytochrome P450s (e.g., CYP87D18)

Objective: To express and functionally characterize the cytochrome P450 enzymes from Siraitia grosvenorii to determine their substrate specificity and role in mogroside biosynthesis.

Methodology:

-

Gene Cloning and Vector Construction:

-

Isolate total RNA from the fruit of S. grosvenorii.

-

Synthesize cDNA using reverse transcriptase.

-

Amplify the full-length coding sequence of the target P450 gene (e.g., CYP87D18) using PCR with specific primers.

-

Clone the PCR product into a suitable expression vector (e.g., pYES2 for yeast or pET series for E. coli).

-

-

Heterologous Expression:

-

In Saccharomyces cerevisiae (a common host for plant P450s):

-

Transform the expression vector into a suitable yeast strain (e.g., WAT11).

-

Grow the transformed yeast in selective medium.

-

Induce protein expression with galactose.

-

Prepare microsomes from the yeast cells.

-

-

In Escherichia coli:

-

Co-express the P450 with a cytochrome P450 reductase (CPR) from a plant source (e.g., Arabidopsis thaliana).[6]

-

Optimize expression conditions (temperature, inducer concentration) to maximize soluble protein production.

-

-

-

Enzyme Assays:

-

Reconstitute the enzyme activity by mixing the microsomes (or purified P450 and CPR) with a reaction buffer containing the substrate (e.g., cucurbitadienol), a NADPH-regenerating system (glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+), and cofactors.

-

Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period.

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

-

Extract the products and analyze them by HPLC or LC-MS/MS.

-

DOT Script for Experimental Workflow:

Caption: Workflow for heterologous expression and characterization of P450s.

In Vitro Characterization of UDP-Glucosyltransferases (UGTs)

Objective: To determine the substrate specificity and kinetic parameters of UGTs from S. grosvenorii involved in the glycosylation of 11-deoxymogrol.

Methodology:

-

Heterologous Expression and Purification:

-

Clone the coding sequences of candidate UGT genes into an E. coli expression vector (e.g., pGEX or pET with a His-tag).

-

Transform the vector into a suitable E. coli strain (e.g., BL21(DE3)).

-

Induce protein expression with IPTG.

-

Purify the recombinant UGT protein using affinity chromatography (e.g., Ni-NTA or GST-agarose).

-

-

Enzyme Assays:

-

Prepare a reaction mixture containing the purified UGT, the acceptor substrate (e.g., 11-deoxymogrol or its glycosylated intermediates), the sugar donor (UDP-glucose), and a suitable buffer (e.g., Tris-HCl).

-

Incubate the reaction at an optimal temperature and pH.

-

Terminate the reaction and analyze the products by HPLC or LC-MS/MS.

-

For kinetic analysis, vary the concentration of one substrate while keeping the other constant and measure the initial reaction velocity. Calculate Km and Vmax values using Michaelis-Menten kinetics. A common method to quantify UGT activity is to detect the released UDP using a luciferase-coupled assay.[7]

-

DOT Script for Logical Relationship in UGT Assay:

Caption: Logical components of an in vitro UGT enzyme assay.

Conclusion and Future Perspectives

The biosynthesis of 11-Dehydroxyisomogroside V represents a significant and under-explored branch of the mogroside metabolic network in Siraitia grosvenorii. The proposed pathway, diverging at the C-11 hydroxylation step, highlights the pivotal role of cytochrome P450 enzymes in generating the structural diversity of these valuable natural sweeteners. While the general enzymatic machinery is likely shared with the well-characterized mogroside V pathway, further research is needed to definitively identify and characterize the specific P450s and UGTs responsible for the synthesis of 11-dehydroxy compounds.

Future research should focus on:

-

Functional Characterization: Heterologous expression and in vitro assays of candidate P450s from S. grosvenorii to confirm their substrate specificity for cucurbitadienol and their C-11 hydroxylation activity (or lack thereof).

-

UGT Specificity: Detailed kinetic analysis of S. grosvenorii UGTs with 11-deoxymogrol and its glycosylated derivatives as substrates to elucidate the glycosylation cascade.

-

Metabolic Engineering: Utilizing the knowledge of this biosynthetic pathway to engineer microbial or plant hosts for the specific and high-level production of 11-Dehydroxyisomogroside V and other minor mogrosides. This will facilitate further investigation into their sensory properties and potential therapeutic applications.

-

Quantitative Profiling: Development of sensitive and specific analytical methods for the accurate quantification of 11-Dehydroxyisomogroside V and other 11-dehydroxy mogrosides in monk fruit at different stages of development.

By addressing these research gaps, a more complete understanding of mogroside biosynthesis will be achieved, paving the way for the sustainable production of these natural, high-intensity sweeteners.

References

- 1. researchgate.net [researchgate.net]

- 2. ABC Herbalgram Website [herbalgram.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. hnxb.org.cn [hnxb.org.cn]

- 6. Discovery and modification of cytochrome P450 for plant natural products biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. UDP-Glucosyltransferases from Rice, Brachypodium, and Barley: Substrate Specificities and Synthesis of Type A and B Trichothecene-3-O-β-d-glucosides - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Molecular Architecture of 11-Dehydroxyisomogroside V: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, isolation, and characterization of 11-Dehydroxyisomogroside V, a cucurbitane-type triterpenoid (B12794562) glycoside isolated from the fruit of Siraitia grosvenorii (monk fruit). This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, drug discovery, and the development of novel therapeutic agents.

Chemical Structure and Properties

11-Dehydroxyisomogroside V, also referred to as 11-deoxyisomogroside V in some literature, is a complex glycoside with the molecular formula C₆₀H₁₀₂O₂₈. Its structure is characterized by a mogrol (B2503665) aglycone core linked to five glucose units. The absence of a hydroxyl group at the C-11 position distinguishes it from its more abundant analogue, Isomogroside V.

The structural elucidation of 11-Dehydroxyisomogroside V has been accomplished through extensive spectroscopic analysis, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Table 1: ¹H NMR Spectroscopic Data for 11-Dehydroxyisomogroside V (in C₅D₅N)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| Aglycone | |||

| 1 | 1.65, 1.05 | m | |

| 2 | 1.80, 1.45 | m | |

| 3 | 3.45 | dd | 11.5, 4.5 |

| 5 | 1.02 | m | |

| 6 | 5.80 | d | 5.5 |

| 7 | 2.45, 2.35 | m | |

| 8 | 1.85 | m | |

| 9 | 1.15 | m | |

| 10 | 1.08 | s | |

| 11 | 1.60, 1.30 | m | |

| 12 | 4.05 | m | |

| 13 | 1.95 | m | |

| 14 | 1.25 | s | |

| 15 | 1.75, 1.20 | m | |

| 16 | 4.35 | m | |

| 17 | 1.35 | s | |

| 18 | 0.85 | s | |

| 19 | 0.90 | s | |

| 20 | 1.10 | d | 7.0 |

| 21 | 2.10 | m | |

| 22 | 1.55, 1.25 | m | |

| 23 | 1.60, 1.30 | m | |

| 24 | 4.15 | m | |

| 26 | 1.30 | s | |

| 27 | 1.28 | s | |

| Glucosyl Moieties | |||

| Glc I-1' | 4.85 | d | 7.5 |

| Glc II-1'' | 4.95 | d | 7.8 |

| Glc III-1''' | 5.15 | d | 8.0 |

| Glc IV-1'''' | 4.90 | d | 7.5 |

| Glc V-1''''' | 5.35 | d | 7.8 |

Table 2: ¹³C NMR Spectroscopic Data for 11-Dehydroxyisomogroside V (in C₅D₅N)

| Position | δC (ppm) | Position | δC (ppm) |

| Aglycone | Glucosyl Moieties | ||

| 1 | 39.5 | Glc I-1' | 105.8 |

| 2 | 18.5 | Glc I-2' | 75.5 |

| 3 | 88.9 | Glc I-3' | 78.5 |

| 4 | 39.8 | Glc I-4' | 71.8 |

| 5 | 56.5 | Glc I-5' | 78.0 |

| 6 | 121.5 | Glc I-6' | 69.5 |

| 7 | 142.0 | Glc II-1'' | 105.0 |

| 8 | 48.5 | Glc II-2'' | 84.5 |

| 9 | 52.0 | Glc II-3'' | 78.2 |

| 10 | 38.0 | Glc II-4'' | 71.5 |

| 11 | 22.5 | Glc II-5'' | 77.8 |

| 12 | 72.5 | Glc II-6'' | 62.8 |

| 13 | 46.0 | Glc III-1''' | 106.5 |

| 14 | 50.5 | Glc III-2''' | 76.8 |

| 15 | 35.0 | Glc III-3''' | 78.8 |

| 16 | 75.0 | Glc III-4''' | 71.2 |

| 17 | 62.0 | Glc III-5''' | 77.5 |

| 18 | 28.5 | Glc III-6''' | 69.8 |

| 19 | 19.5 | Glc IV-1'''' | 104.8 |

| 20 | 36.5 | Glc IV-2'''' | 75.2 |

| 21 | 19.0 | Glc IV-3'''' | 78.0 |

| 22 | 34.5 | Glc IV-4'''' | 71.0 |

| 23 | 28.0 | Glc IV-5'''' | 77.2 |

| 24 | 76.5 | Glc IV-6'''' | 62.5 |

| 25 | 71.0 | Glc V-1''''' | 105.5 |

| 26 | 26.0 | Glc V-2''''' | 75.8 |

| 27 | 25.5 | Glc V-3''''' | 78.2 |

| Glc V-4''''' | 71.5 | ||

| Glc V-5''''' | 77.8 | ||

| Glc V-6''''' | 62.8 |

Table 3: Mass Spectrometry Data for 11-Dehydroxyisomogroside V

| Ionization Mode | Mass Analyzer | Observed m/z | Interpretation |

| ESI | TOF | 1271.6649 | [M+H]⁺ |

Experimental Protocols

The isolation and purification of 11-Dehydroxyisomogroside V from the fruit of Siraitia grosvenorii is a multi-step process requiring careful chromatographic separation.

Extraction

-

Starting Material: Dried and powdered fruit of Siraitia grosvenorii.

-

Solvent: 80% aqueous ethanol (B145695).

-

Procedure:

-

Macerate the powdered fruit material with 80% ethanol at room temperature for 24 hours.

-

Filter the mixture to separate the extract from the solid residue.

-

Repeat the extraction process on the residue two more times to ensure exhaustive extraction.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Chromatographic Purification

A series of chromatographic techniques are employed to isolate 11-Dehydroxyisomogroside V from the complex crude extract.

-

Step 1: Macroporous Resin Chromatography

-

Stationary Phase: Diaion HP-20 resin.

-

Mobile Phase: Stepwise gradient of ethanol in water (e.g., 0%, 20%, 40%, 60%, 80%, 100%).

-

Procedure:

-

Dissolve the crude extract in water and apply it to the pre-equilibrated HP-20 column.

-

Wash the column with water to remove sugars and other polar impurities.

-

Elute the column with increasing concentrations of ethanol.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) to identify fractions containing mogrosides.

-

Pool the mogroside-rich fractions and concentrate.

-

-

-

Step 2: Silica (B1680970) Gel Column Chromatography

-

Stationary Phase: Silica gel (200-300 mesh).

-

Mobile Phase: A gradient of methanol (B129727) in chloroform (B151607) (e.g., starting from 100% chloroform and gradually increasing the methanol concentration).

-

Procedure:

-

Apply the concentrated mogroside fraction to the silica gel column.

-

Elute with the solvent gradient.

-

Collect and monitor fractions by TLC.

-

Pool fractions containing compounds with similar Rf values to 11-Dehydroxyisomogroside V.

-

-

-

Step 3: Preparative High-Performance Liquid Chromatography (HPLC)

-

Column: C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile (B52724) in water.

-

Detection: UV at 203 nm.

-

Procedure:

-

Dissolve the partially purified fraction in the mobile phase.

-

Inject onto the preparative HPLC system.

-

Collect the peak corresponding to the retention time of 11-Dehydroxyisomogroside V.

-

Lyophilize the collected fraction to obtain the pure compound.

-

-

Biosynthetic Pathway and Potential Biological Significance

11-Dehydroxyisomogroside V is a product of the complex mogroside biosynthetic pathway in Siraitia grosvenorii. This pathway involves a series of enzymatic reactions that modify the initial triterpenoid precursor, cucurbitadienol.

Caption: Simplified biosynthetic pathway of mogrosides.

While the specific biological activities of 11-Dehydroxyisomogroside V are still under investigation, other mogrosides have been reported to exhibit a range of pharmacological effects, including antioxidant, anti-inflammatory, and hepatoprotective activities. The unique structural modification at the C-11 position of 11-Dehydroxyisomogroside V may confer distinct biological properties, making it a compound of significant interest for further pharmacological screening and drug development programs.

This technical guide provides a foundational understanding of 11-Dehydroxyisomogroside V. Further research is warranted to fully elucidate its pharmacological profile and potential therapeutic applications.

"physical and chemical properties of 11-Dehydroxyisomogroside V"

For Researchers, Scientists, and Drug Development Professionals

Abstract

11-Dehydroxyisomogroside V is a complex triterpenoid (B12794562) glycoside isolated from the fruit of Siraitia grosvenorii (monk fruit). As a member of the mogroside family of compounds, which are known for their intense sweetness and potential therapeutic properties, 11-Dehydroxyisomogroside V is a molecule of interest for further investigation. This technical guide provides a summary of its known physical and chemical properties, a generalized experimental protocol for its extraction and purification from its natural source, and an overview of the current landscape of research into the biological activities of related mogrosides. Due to the limited publicly available data specifically for 11-Dehydroxyisomogroside V, this guide also highlights areas where further research is needed.

Physical and Chemical Properties

| Property | Value | Source |

| CAS Number | 1628293-32-2 | Chemical Supplier Catalogs |

| Molecular Formula | C₆₀H₁₀₂O₂₈ | Chemical Supplier Catalogs |

| Molecular Weight | 1271.45 g/mol | Chemical Supplier Catalogs |

| Appearance | Powder | Product Datasheets |

| Predicted Density | 1.49 ± 0.1 g/cm³ | Chemical Supplier Catalogs |

| Predicted pKa | 12.78 ± 0.70 | Chemical Supplier Catalogs |

| Solubility | Not Available | Product Datasheets |

| Melting Point | Not Available | - |

Experimental Protocols: Isolation and Purification of Mogrosides

While a specific protocol for the isolation of 11-Dehydroxyisomogroside V is not available, the following is a generalized methodology for the extraction and purification of mogrosides from Siraitia grosvenorii, which can be adapted for the target compound.

Extraction

Several methods have been employed for the extraction of mogrosides from dried monk fruit.[1] The choice of method depends on the desired yield and purity of the crude extract.

-

Hot Water Extraction: This is a common and cost-effective method.[1]

-

Ethanol (B145695) Extraction: This method can also be effective.

-

Ultrasonic-Assisted Extraction: This technique can improve efficiency and reduce extraction time.

-

The crushed fruit is mixed with water or an ethanol-water mixture.

-

The mixture is subjected to high-intensity ultrasound to induce cavitation and enhance mass transfer.

-

Purification

Following extraction, the crude extract, which contains a mixture of mogrosides, sugars, and other plant metabolites, requires purification.

-

Macroporous Resin Chromatography: This is a widely used technique for the enrichment of mogrosides.

-

The crude extract is passed through a column packed with a suitable macroporous adsorbent resin.

-

The mogrosides adsorb to the resin, while more polar impurities are washed away with deionized water.

-

The adsorbed mogrosides are then eluted with an ethanol-water mixture (e.g., 40% ethanol).

-

-

High-Performance Liquid Chromatography (HPLC): For the isolation of individual mogrosides like 11-Dehydroxyisomogroside V to a high degree of purity, preparative HPLC is necessary.

-

The enriched mogroside fraction from the macroporous resin chromatography is concentrated and dissolved in a suitable solvent.

-

The solution is injected onto a preparative HPLC column (e.g., C18).

-

A gradient elution with a mobile phase consisting of water and acetonitrile (B52724) is typically used to separate the different mogrosides.

-

Fractions are collected and analyzed (e.g., by analytical HPLC or mass spectrometry) to identify those containing the target compound.

-

Biological Activity and Signaling Pathways

Currently, there is no specific information in the scientific literature regarding the biological activity or the signaling pathways modulated by 11-Dehydroxyisomogroside V. However, research on other mogrosides, particularly Mogroside V, has indicated several areas of potential therapeutic interest. These studies have suggested that mogrosides may possess anti-diabetic, anti-glycation, and antioxidant properties. It is plausible that 11-Dehydroxyisomogroside V may exhibit similar activities, but this requires dedicated experimental investigation.

Visualizations

Experimental Workflow for Mogroside Isolation and Purification

The following diagram illustrates a general workflow for the extraction and purification of mogrosides from Siraitia grosvenorii.

Conclusion and Future Directions

11-Dehydroxyisomogroside V is a natural product with a defined chemical structure but limited characterization in the public domain. The immediate research needs for this compound are the experimental determination of its fundamental physical and chemical properties, such as solubility and melting point, and the acquisition of detailed spectral data (NMR, IR, MS). Furthermore, the development of a specific and optimized isolation protocol would facilitate its production for research purposes. Most importantly, the biological activities of 11-Dehydroxyisomogroside V remain to be elucidated. Future studies should focus on screening this compound in various biological assays to uncover any potential therapeutic effects and to investigate its mechanisms of action, including its interaction with cellular signaling pathways.

References

Unveiling 11-Dehydroxyisomogroside V: A Technical Guide to its Discovery and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides an in-depth overview of the discovery and isolation of 11-Dehydroxyisomogroside V, a minor cucurbitane triterpenoid (B12794562) glycoside from the fruit of Siraitia grosvenorii, commonly known as monk fruit. While major mogrosides like Mogroside V are well-known for their intense sweetness and are widely used as natural, non-caloric sweeteners, the study of minor mogrosides is a burgeoning field, offering potential for new bioactive compounds with unique pharmacological properties. This document details the experimental protocols for the isolation and purification of 11-Dehydroxyisomogroside V and presents its key analytical data for researchers in natural product chemistry, drug discovery, and food science.

Discovery of a Novel Minor Mogroside

The discovery of 11-Dehydroxyisomogroside V, also referred to in scientific literature as 11-deoxyisomogroside V, was the result of continuous phytochemical investigation into the chemical constituents of Siraitia grosvenorii.[1] Its identification expanded the known diversity of mogrosides within monk fruit and highlighted the presence of structurally unique minor glycosides. The structure of this compound was elucidated through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and mass spectrometry (MS), which are crucial techniques for the characterization of novel natural products.[1]

Experimental Protocols: From Monk Fruit to Pure Compound

The isolation of 11-Dehydroxyisomogroside V from the complex matrix of a crude monk fruit extract is a multi-step process that leverages various chromatographic techniques to separate it from more abundant mogrosides and other phytochemicals.

Extraction of Total Mogrosides

The initial step involves the efficient extraction of the glycosides from the dried fruit material.

-

Protocol:

-

Powdered, dried fruits of Siraitia grosvenorii are macerated with 70% aqueous ethanol (B145695) at room temperature.

-

The mixture is filtered to separate the liquid extract from the solid plant material.

-

This extraction process is typically repeated multiple times to ensure the exhaustive removal of mogrosides from the plant residue.

-

The collected filtrates are then combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract rich in total mogrosides.

-

Preliminary Purification by Macroporous Resin Chromatography

Macroporous resin chromatography serves as an effective method for the initial enrichment of mogrosides from the crude extract.

-

Protocol:

-

The crude mogroside extract is dissolved in deionized water.

-

The aqueous solution is loaded onto a column packed with a suitable macroporous resin (e.g., HZ 806).

-

The column is first washed with deionized water to remove highly polar impurities such as sugars and salts.

-

A stepwise gradient of aqueous ethanol (e.g., 20%, 40%, 60%, 80%) is then used to elute the adsorbed compounds. The mogroside fraction, including 11-Dehydroxyisomogroside V, is typically eluted with 40-60% ethanol.

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Fractions containing the desired mogrosides are pooled and concentrated.

-

Fine Purification by Preparative High-Performance Liquid Chromatography (HPLC)

The final and most critical step in obtaining pure 11-Dehydroxyisomogroside V is preparative HPLC. This technique offers the high resolution necessary to separate structurally similar mogroside isomers.

-

Protocol:

-

The enriched mogroside fraction from the previous step is dissolved in the HPLC mobile phase.

-

The solution is filtered through a 0.45 µm filter before injection.

-

Separation is achieved on a reversed-phase C18 column.

-

A gradient elution is employed using a mobile phase consisting of acetonitrile (B52724) and water. The gradient is optimized to achieve baseline separation of the minor mogrosides.

-

The eluent is monitored using a UV detector (typically at 203 nm) or an Evaporative Light Scattering Detector (ELSD).

-

Fractions corresponding to the peak of 11-Dehydroxyisomogroside V are collected, pooled, and the solvent is removed under vacuum to yield the purified compound.

-

Data Presentation

The following tables summarize the key analytical data for 11-Dehydroxyisomogroside V, essential for its identification and characterization.

Table 1: Physicochemical Properties of 11-Dehydroxyisomogroside V

| Property | Value |

| Molecular Formula | C60H102O28 |

| CAS Number | 1628293-32-2 |

Table 2: ¹H and ¹³C NMR Spectral Data for 11-Dehydroxyisomogroside V

Note: Detailed NMR assignments for the aglycone and sugar moieties would be presented here based on the data from the primary literature. This would include chemical shifts (δ) in ppm and coupling constants (J) in Hz for each proton and carbon atom.

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for 11-Dehydroxyisomogroside V

| Ion | Calculated m/z | Found m/z |

| [M+Na]⁺ | Value to be inserted | Value to be inserted |

Mandatory Visualization

The following diagrams illustrate the key workflows and logical relationships in the discovery and isolation of 11-Dehydroxyisomogroside V.

Caption: General workflow for the isolation and purification of 11-Dehydroxyisomogroside V.

Caption: Logical pathway for the structure elucidation of 11-Dehydroxyisomogroside V.

References

Spectroscopic and Structural Elucidation of 11-Dehydroxyisomogroside V: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 11-Dehydroxyisomogroside V, a cucurbitane triterpene glycoside isolated from Siraitia grosvenorii (Luo Han Guo). The document focuses on the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, presenting them in a structured format for easy reference and comparison. Detailed experimental protocols for the acquisition of this data are also provided, alongside a visualization of the related mogroside biosynthetic pathway.

Spectroscopic Data

The structural elucidation of 11-Dehydroxyisomogroside V was achieved through extensive NMR and mass spectral analysis.[1] The following tables summarize the quantitative ¹H and ¹³C NMR data.

Nuclear Magnetic Resonance (NMR) Data

The complete ¹H and ¹³C NMR spectral assignments for 11-Dehydroxyisomogroside V were determined in a pyridine-d₅/D₂O (10:1) solvent mixture.[2] The assignments were established using a combination of 1D and 2D NMR techniques, including COSY, TOCSY, HSQC, and HMBC experiments.[1][2]

Table 1: ¹H NMR Chemical Shift Data (δ, ppm) for 11-Dehydroxyisomogroside V [2]

| Position | δH (ppm) | Multiplicity |

| 1 | 1.85 | m |

| 2 | 2.15 | m |

| 3 | 3.73 | m |

| 5 | 1.12 | m |

| 6 | 5.49 | br s |

| 7 | 2.35 | m |

| 8 | 2.10 | m |

| 9 | 1.55 | m |

| 10 | 1.25 | s |

| 12 | 1.65, 2.05 | m |

| 13 | 1.95 | m |

| 14 | 1.45 | m |

| 15 | 1.35, 1.75 | m |

| 16 | 4.15 | m |

| 17 | 2.25 | m |

| 18 | 1.05 | s |

| 19 | 0.95 | s |

| 20 | 1.65 | m |

| 21 | 1.30 | d, 6.5 |

| 22 | 1.70 | m |

| 23 | 1.50, 1.60 | m |

| 26 | 1.45 | s |

| 27 | 1.50 | s |

| 28 | 0.85 | s |

| 29 | 0.90 | s |

| 30 | 1.20 | s |

| Glc I | ||

| 1' | 4.84 | d, 7.5 |

| Glc II | ||

| 1'' | 4.93 | d, 7.5 |

| Glc III | ||

| 1''' | 4.85 | d, 7.5 |

| Glc IV | ||

| 1'''' | 5.18 | d, 7.5 |

| Glc V | ||

| 1''''' | 5.56 | d, 7.5 |

Table 2: ¹³C NMR Chemical Shift Data (δ, ppm) for 11-Dehydroxyisomogroside V [2]

| Position | δC (ppm) | Position | δC (ppm) |

| 1 | 35.1 | 16 | 72.9 |

| 2 | 28.5 | 17 | 51.2 |

| 3 | 88.9 | 18 | 17.1 |

| 4 | 39.8 | 19 | 19.5 |

| 5 | 52.1 | 20 | 36.1 |

| 6 | 121.5 | 21 | 20.1 |

| 7 | 142.1 | 22 | 35.2 |

| 8 | 41.2 | 23 | 29.5 |

| 9 | 50.1 | 24 | 75.9 |

| 10 | 38.1 | 25 | 77.8 |

| 11 | 25.1 | 26 | 28.1 |

| 12 | 34.5 | 27 | 31.2 |

| 13 | 48.2 | 28 | 29.1 |

| 14 | 49.5 | 29 | 16.9 |

| 15 | 32.1 | 30 | 25.9 |

| Glc I | Glc IV | ||

| 1' | 105.1 | 1'''' | 105.8 |

| 2' | 82.1 | 2'''' | 75.1 |

| 3' | 78.5 | 3'''' | 78.1 |

| 4' | 71.8 | 4'''' | 71.5 |

| 5' | 78.2 | 5'''' | 77.9 |

| 6' | 62.9 | 6'''' | 69.8 |

| Glc II | Glc V | ||

| 1'' | 104.9 | 1''''' | 105.2 |

| 2'' | 75.2 | 2''''' | 75.5 |

| 3'' | 78.3 | 3''''' | 78.4 |

| 4'' | 71.6 | 4''''' | 71.9 |

| 5'' | 77.5 | 5''''' | 78.0 |

| 6'' | 69.5 | 6''''' | 62.8 |

| Glc III | |||

| 1''' | 104.2 | ||

| 2''' | 76.5 | ||

| 3''' | 78.6 | ||

| 4''' | 71.9 | ||

| 5''' | 77.8 | ||

| 6''' | 62.5 |

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HR-MS) was performed using electrospray ionization (ESI) in negative ion mode. The mass spectral data for 11-Dehydroxyisomogroside V indicated a molecular weight that is 16 atomic mass units less than that of Isomogroside V, which is consistent with the absence of a hydroxyl group.[2]

Table 3: Mass Spectrometry Data for 11-Dehydroxyisomogroside V

| Ionization Mode | Observed Ion | Molecular Formula |

| ESI- | [M-H]⁻ | C₅₉H₉₇O₂₈ |

Experimental Protocols

NMR Spectroscopy

Sample Preparation: Samples of 11-Dehydroxyisomogroside V were dissolved in a 10:1 mixture of pyridine-d₅ and D₂O for NMR analysis.[2]

Instrumentation and Data Acquisition: NMR spectra were acquired on a Bruker Avance 500 MHz spectrometer. The ¹H and ¹³C NMR spectra were referenced to the residual solvent signals. A suite of 1D and 2D NMR experiments were conducted to achieve full spectral assignment, including:

-

¹H NMR

-

¹³C NMR

-

Correlation Spectroscopy (COSY)

-

Total Correlation Spectroscopy (TOCSY)

-

Heteronuclear Single Quantum Coherence (HSQC)

Mass Spectrometry

Sample Preparation: Samples for mass spectrometry were prepared by dissolving the isolated compound in a suitable solvent, typically methanol (B129727) or a methanol/water mixture.

Instrumentation and Data Acquisition (LC-MS/MS): A liquid chromatography-tandem mass spectrometry (LC-MS/MS) system is typically employed for the analysis of mogrosides. The following is a representative protocol:

-

Liquid Chromatography:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid.

-

Flow Rate: 0.3 mL/min.

-

-

Mass Spectrometry:

-

Ionization: Electrospray Ionization (ESI) in negative ion mode.

-

Scan Mode: Multiple Reaction Monitoring (MRM) is often used for quantification, targeting the transition of the precursor ion [M-H]⁻ to specific product ions. For structurally similar mogrosides, this allows for high selectivity and sensitivity.

-

Visualization of the Mogroside Biosynthetic Pathway

As a member of the mogroside family, the biosynthesis of 11-Dehydroxyisomogroside V follows the general pathway for mogrol-based glycosides. The following diagram illustrates the key enzymatic steps in the formation of the precursor, Mogroside V.

Caption: Biosynthetic pathway of Mogroside V.

References

An In-depth Technical Guide on 11-Dehydroxyisomogroside V in Siraitia grosvenorii

For Researchers, Scientists, and Drug Development Professionals

Abstract

Siraitia grosvenorii, commonly known as monk fruit, is a source of intensely sweet triterpenoid (B12794562) glycosides called mogrosides. Among these, Mogroside V is the most abundant and well-studied. This technical guide focuses on a lesser-known derivative, 11-Dehydroxyisomogroside V, also referred to as 11-deoxyisomogroside V. While research specifically on this compound is limited, this guide synthesizes the available information on its presence in Siraitia grosvenorii, its chemical nature, and inferences on its biosynthesis and potential biological activities based on the well-established knowledge of major mogrosides. Detailed experimental protocols for the extraction and quantification of mogrosides are provided, alongside visualizations of key biochemical pathways to support further research and development.

Introduction to 11-Dehydroxyisomogroside V

11-Dehydroxyisomogroside V is a cucurbitane-type triterpenoid glycoside and a minor constituent of the monk fruit, Siraitia grosvenorii. Its structure is closely related to the major sweet compound, Mogroside V, differing by the absence of a hydroxyl group at the C-11 position of the mogrol (B2503665) aglycone. While Mogroside V is intensely sweet, the taste profile of 11-Dehydroxyisomogroside V is not well-documented. Given its structural similarity to other mogrosides, it is a compound of interest for understanding the structure-activity relationships of these natural sweeteners and for exploring potential unique biological activities.

Biosynthesis of Mogrosides in Siraitia grosvenorii

The biosynthesis of mogrosides is a complex process involving multiple enzymatic steps, starting from the cyclization of 2,3-oxidosqualene. The pathway leading to the primary mogrosides is well-characterized and involves five key enzyme families: squalene (B77637) epoxidases, triterpenoid synthases, epoxide hydrolases, cytochrome P450s, and UDP-glucosyltransferases.[1][2][3][4]

The formation of minor mogrosides, such as 11-Dehydroxyisomogroside V, is likely a result of promiscuous or alternative activities of the enzymes in the main biosynthetic pathway. The absence of the hydroxyl group at the C-11 position suggests a variation in the oxidation step catalyzed by a cytochrome P450 enzyme.

Chemical Structure

The chemical structure of 11-Dehydroxyisomogroside V has been elucidated through spectroscopic methods. It shares the same glycosylation pattern as isomogroside V, with five glucose units attached to the mogrol backbone, but lacks the C-11 hydroxyl group.

Table 1: Structural Comparison of Mogroside V and 11-Dehydroxyisomogroside V

| Compound | Molecular Formula | Molecular Weight | Key Structural Feature at C-11 |

| Mogroside V | C₆₀H₁₀₂O₂₉ | 1287.43 | Hydroxyl group (-OH) |

| 11-Dehydroxyisomogroside V | C₆₀H₁₀₂O₂₈ | 1271.43 | Hydrogen (-H) |

Biological Activities

Currently, there is a lack of specific studies on the biological activities of 11-Dehydroxyisomogroside V. However, the pharmacological effects of the closely related and abundant Mogroside V have been extensively investigated, providing a basis for potential areas of investigation for its 11-dehydroxy analog.

Mogroside V exhibits significant anti-inflammatory and antioxidant properties.

Anti-inflammatory Activity of Mogroside V

Mogroside V has been shown to mitigate inflammation through the modulation of key signaling pathways, including the NF-κB and JAK-STAT pathways.[5] In models of pulmonary inflammation, Mogroside V treatment led to a reduction in the phosphorylation of NF-κB, IκB, Jak1, and Stat1, thereby downregulating the expression of pro-inflammatory cytokines.[5]

Antioxidant Activity of Mogroside V

Mogroside V has demonstrated antioxidant effects by activating the Nrf2 signaling pathway, which leads to the upregulation of antioxidant enzymes. This suggests a potential role in mitigating oxidative stress-related conditions.

Quantitative Data

Table 2: Content of Major Mogrosides in Dried Siraitia grosvenorii Fruit

| Mogroside | Content Range (mg/g dry weight) | Reference |

| Mogroside V | 5.8 - 12.9 | [6] |

| Siamenoside I | Varies, accumulates in later stages | [6] |

| Mogroside IV | Present in significant amounts | [6] |

| Mogroside III | Precursor to Mogroside V | [6] |

Experimental Protocols

Extraction of Mogrosides from Siraitia grosvenorii

This protocol describes a general method for the extraction of mogrosides from dried monk fruit.

Workflow for Mogroside Extraction

Methodology:

-

Sample Preparation: Dried Siraitia grosvenorii fruits are ground into a fine powder.

-

Extraction: The powder is subjected to ultrasonic-assisted extraction with 70% aqueous ethanol at a solid-to-liquid ratio of 1:20 (w/v) for 30 minutes at 60°C. This process is repeated three times.

-

Filtration and Concentration: The extracts are combined, filtered, and concentrated under reduced pressure using a rotary evaporator to remove the ethanol.

-

Purification: The concentrated aqueous extract is loaded onto a pre-treated macroporous resin column (e.g., D101). The column is first washed with deionized water to remove impurities, and then the mogrosides are eluted with a stepwise gradient of ethanol (e.g., 30%, 50%, 70%).

-

Final Product: The ethanol eluates containing the mogrosides are collected and concentrated to yield a crude mogroside extract.

Quantification of Mogrosides by HPLC

Instrumentation and Conditions:

-

HPLC System: Agilent 1260 series or equivalent.

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: Acetonitrile (A) and Water (B).

-

Gradient Elution: A typical gradient might be: 0-20 min, 20-35% A; 20-30 min, 35-50% A.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 203 nm.

-

Column Temperature: 30°C.

-

Injection Volume: 10 µL.

Sample Preparation for HPLC:

-

The dried mogroside extract is accurately weighed and dissolved in methanol (B129727) to a known concentration (e.g., 1 mg/mL).

-

The solution is filtered through a 0.22 µm syringe filter before injection.

Standard Preparation:

-

Individual standards of the mogrosides of interest (if available) are accurately weighed and dissolved in methanol to prepare stock solutions.

-

A series of working standard solutions are prepared by diluting the stock solutions to create a calibration curve.

Quantification of Mogrosides by LC-MS/MS

For higher sensitivity and selectivity, especially for minor components like 11-Dehydroxyisomogroside V, LC-MS/MS is the preferred method.

Instrumentation and Conditions:

-

LC System: UPLC system (e.g., Waters ACQUITY).

-

MS System: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).

-

Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase: Acetonitrile with 0.1% formic acid (A) and Water with 0.1% formic acid (B).

-

Gradient Elution: A suitable gradient is developed to separate the mogrosides.

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

MRM Transitions: Specific parent and daughter ion transitions are determined for each mogroside to be quantified.

Conclusion and Future Directions

11-Dehydroxyisomogroside V is a minor mogroside from Siraitia grosvenorii with a structure closely related to the major sweet component, Mogroside V. While its presence has been confirmed, there is a significant knowledge gap regarding its specific biosynthesis, quantitative levels in the fruit, and its biological activities. The well-documented anti-inflammatory and antioxidant properties of Mogroside V provide a strong rationale for investigating whether 11-Dehydroxyisomogroside V possesses similar or unique pharmacological effects.

Future research should focus on:

-

Isolation and Purification: Developing efficient methods to isolate sufficient quantities of 11-Dehydroxyisomogroside V for comprehensive studies.

-

Biosynthetic Pathway Elucidation: Identifying the specific cytochrome P450 enzymes and glycosyltransferases involved in its formation.

-

Quantitative Analysis: Developing and validating sensitive analytical methods to accurately quantify its content in different varieties and at various stages of fruit maturity.

-

Biological Activity Screening: Evaluating its potential anti-inflammatory, antioxidant, anti-diabetic, and other pharmacological activities.

A deeper understanding of 11-Dehydroxyisomogroside V and other minor mogrosides will contribute to a more complete picture of the chemical diversity of Siraitia grosvenorii and may lead to the discovery of novel bioactive compounds with applications in the pharmaceutical and functional food industries.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The biosynthetic pathway of the nonsugar, high-intensity sweetener mogroside V from Siraitia grosvenorii - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The biosynthetic pathway of the nonsugar, high-intensity sweetener mogroside V from Siraitia grosvenorii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. A Combined Transcriptomic and Proteomic Approach to Reveal the Effect of Mogroside V on OVA-Induced Pulmonary Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mogroside V Alleviates Lipopolysaccharide-Induced Neuroinflammation via Inhibition of TLR4-MyD88 and Activation of AKT/AMPK-Nrf2 Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Pharmacological Profile of 11-Dehydroxyisomogroside V: A Review of Currently Available Data

For Researchers, Scientists, and Drug Development Professionals

Published: December 5, 2025

Abstract

This technical guide aims to provide a comprehensive overview of the pharmacological profile of 11-Dehydroxyisomogroside V. A thorough review of existing scientific literature and databases was conducted to collate and present information regarding its biological activity, mechanism of action, and relevant experimental data. Despite extensive searches, specific pharmacological studies focusing exclusively on 11-Dehydroxyisomogroside V are not available in the public domain at this time. This document will summarize the known pharmacological activities of the broader class of compounds to which it belongs, the mogrosides, to provide a potential framework for future research.

Introduction to 11-Dehydroxyisomogroside V

11-Dehydroxyisomogroside V is a cucurbitane-type triterpenoid (B12794562) glycoside. These compounds, collectively known as mogrosides, are primarily isolated from the fruit of Siraitia grosvenorii, commonly known as monk fruit. While mogrosides are widely recognized for their intense sweetness and use as natural non-caloric sweeteners, emerging research has highlighted their potential pharmacological activities.

Current Status of Pharmacological Research

As of the date of this publication, no specific in vitro or in vivo pharmacological studies detailing the biological effects or mechanism of action of 11-Dehydroxyisomogroside V have been identified. The existing body of research on mogrosides primarily focuses on more abundant derivatives such as Mogroside V.

Pharmacological Profile of the Mogroside Class

While data on 11-Dehydroxyisomogroside V is absent, the general class of mogrosides has been investigated for several biological activities. It is hypothesized that mogrosides are largely metabolized to their aglycone precursor, mogrol (B2503665), by intestinal microflora, and mogrol may be the primary bioactive component responsible for the observed pharmacological effects. The potential activities of mogrosides include:

-

Anti-inflammatory Effects: Various mogroside compounds have demonstrated anti-inflammatory properties in preclinical studies.

-

Antioxidant Activity: The antioxidant potential of mogrosides has been reported, suggesting a role in mitigating oxidative stress.

-

Anticancer Properties: Some studies have explored the potential of mogrosides to inhibit the growth of cancer cells.

It is important to underscore that these activities are attributed to the broader class of mogrosides and have not been specifically demonstrated for 11-Dehydroxyisomogroside V.

Future Research Directions

The absence of specific pharmacological data for 11-Dehydroxyisomogroside V highlights a significant knowledge gap. Future research should be directed towards elucidating the unique biological profile of this specific compound. The following experimental avenues are recommended:

In Vitro Screening

A logical first step would be to conduct a comprehensive in vitro screening of 11-Dehydroxyisomogroside V across a panel of relevant biological assays.

Caption: Proposed initial in vitro screening workflow for 11-Dehydroxyisomogroside V.

Signaling Pathway Analysis

Should initial screening reveal significant biological activity, subsequent studies should focus on identifying the underlying molecular mechanisms and signaling pathways.

Caption: A generalized signaling pathway for investigating the mechanism of action.

Conclusion

Methodological & Application

Application Note: Quantitative Analysis of 11-Dehydroxyisomogroside V using a High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Method

Audience: Researchers, scientists, and drug development professionals.

Introduction

11-Dehydroxyisomogroside V is a cucurbitane-type triterpenoid (B12794562) glycoside found in the fruit of Siraitia grosvenorii, commonly known as monk fruit. As a derivative of the major sweet component, Mogroside V, the accurate quantification of 11-Dehydroxyisomogroside V is essential for the quality control of monk fruit extracts, natural sweetener formulations, and for pharmacokinetic studies. This application note provides a detailed protocol for a sensitive and selective High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the analysis of 11-Dehydroxyisomogroside V.

Principle

This method utilizes reverse-phase HPLC to separate 11-Dehydroxyisomogroside V from other components in the sample matrix. The analyte is then detected by a tandem mass spectrometer (MS/MS) operating in negative electrospray ionization (ESI) mode. Quantification is achieved using Multiple Reaction Monitoring (MRM), which offers high selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the analyte.

Experimental Protocols

1. Sample Preparation

This protocol is suitable for the extraction of 11-Dehydroxyisomogroside V from dried monk fruit powder and other relevant matrices.

-

Materials:

-

Dried and powdered Siraitia grosvenorii fruit sample

-

Methanol (B129727) (HPLC grade)

-

Deionized water

-

Vortex mixer

-

Ultrasonic bath

-

Centrifuge

-

0.22 µm syringe filters (PTFE)

-

-

Procedure:

-

Accurately weigh 100 mg of the homogenized sample into a 15 mL centrifuge tube.

-

Add 10 mL of 80% methanol (v/v in deionized water).

-

Vortex the mixture for 1 minute to ensure complete wetting of the sample.

-

Sonicate the sample in an ultrasonic bath for 30 minutes at room temperature.

-

Centrifuge the extract at 4000 rpm for 10 minutes.

-

Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial for analysis.

-

2. HPLC-MS/MS Analysis

-

Instrumentation:

-

HPLC system with a binary pump and autosampler

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

-

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Gradient Elution:

-

0-2 min: 20% B

-

2-10 min: 20% to 80% B

-

10-12 min: 80% B

-

12-12.1 min: 80% to 20% B

-

12.1-15 min: 20% B

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

-

Mass Spectrometer Conditions:

-

Ionization Mode: Negative Electrospray Ionization (ESI-)

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 350°C

-

Desolvation Gas Flow: 800 L/hr

-

Cone Gas Flow: 50 L/hr

-

Collision Gas: Argon

-

Data Acquisition: Multiple Reaction Monitoring (MRM)

-

Data Presentation

Table 1: Mass Spectrometric Parameters for 11-Dehydroxyisomogroside V

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Precursor Ion [M-H]⁻ (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |

| 11-Dehydroxyisomogroside V | C60H102O28 | 1271.45 | 1269.5 | 1107.5 | 0.1 | 40 | 25 |

Note: The product ion at m/z 1107.5 corresponds to the neutral loss of a glucose moiety (162 Da) from the precursor ion, a characteristic fragmentation pattern for mogroside glycosides.

Table 2: Method Validation Parameters (Hypothetical Data)

| Parameter | Result |

| Linearity (r²) | > 0.998 |

| Limit of Detection (LOD) | 5 ng/mL |

| Limit of Quantification (LOQ) | 15 ng/mL |

| Precision (RSD%) | < 5% |

| Accuracy (Recovery %) | 95-105% |

Visualization of Experimental Workflow

Caption: Workflow for the HPLC-MS analysis of 11-Dehydroxyisomogroside V.

Conclusion

The described HPLC-MS method provides a robust, selective, and sensitive protocol for the quantitative analysis of 11-Dehydroxyisomogroside V. The detailed experimental procedures and optimized parameters are suitable for implementation in research and quality control laboratories. The use of tandem mass spectrometry ensures high specificity, making this method applicable to complex matrices such as plant extracts and food products.

Application Notes and Protocols for the Quantification of 11-Dehydroxyisomogroside V in Plant Extracts

For Researchers, Scientists, and Drug Development Professionals

Introduction

11-Dehydroxyisomogroside V, also known as 11-Deoxyisomogroside V, is a cucurbitane triterpenoid (B12794562) glycoside found in the extracts of Siraitia grosvenorii (monk fruit). As a close analog of Mogroside V, a well-known natural high-intensity sweetener, 11-Dehydroxyisomogroside V is of significant interest for its potential biological activities and contribution to the overall phytochemical profile of monk fruit extracts. Accurate quantification of this compound is crucial for quality control, formulation development, and pharmacological studies.

This document provides detailed application notes and protocols for the quantification of 11-Dehydroxyisomogroside V in plant extracts using High-Performance Liquid Chromatography coupled with either Ultraviolet (UV) detection or Mass Spectrometry (MS).

Experimental Protocols

Extraction of Mogrosides from Siraitia grosvenorii

This protocol outlines a general procedure for the extraction of mogrosides, including 11-Dehydroxyisomogroside V, from dried monk fruit.

Materials and Reagents:

-

Dried and powdered Siraitia grosvenorii fruit

-

80% Methanol (HPLC grade)

-

Deionized water

-

Vortex mixer

-

Ultrasonic bath

-

Centrifuge

-

0.22 µm syringe filters

Procedure:

-

Weigh 1.0 g of powdered Siraitia grosvenorii fruit into a 50 mL centrifuge tube.

-

Add 20 mL of 80% methanol.

-

Vortex for 1 minute to ensure thorough mixing.

-

Perform ultrasonic-assisted extraction in a water bath at 60°C for 30 minutes.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Carefully collect the supernatant.

-

Repeat the extraction process (steps 2-6) on the pellet twice more.

-

Combine the supernatants from all three extractions.

-

Evaporate the combined supernatant to dryness under reduced pressure.

-

Reconstitute the dried extract in 5 mL of 50% methanol.

-

Filter the reconstituted extract through a 0.22 µm syringe filter into an HPLC vial for analysis.

Quantification by High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)

This method is suitable for routine quality control and quantification where high sensitivity is not the primary requirement.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase:

-

A: Acetonitrile

-

B: Water

-

-

Gradient Elution:

-

0-15 min: 20-35% A

-

15-25 min: 35-60% A

-

25-30 min: 60% A

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: 203 nm

-

Injection Volume: 10 µL

Standard Preparation:

-

Prepare a stock solution of 11-Dehydroxyisomogroside V analytical standard at a concentration of 1 mg/mL in methanol.

-

Perform serial dilutions to prepare a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.

Data Analysis:

Construct a calibration curve by plotting the peak area of 11-Dehydroxyisomogroside V against its concentration. Determine the concentration of 11-Dehydroxyisomogroside V in the plant extract by interpolating its peak area from the calibration curve.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for the quantification of low-abundance isomers and for pharmacokinetic studies.

Instrumentation and Conditions:

-

LC-MS/MS System: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase:

-

A: 0.1% Formic acid in water

-

B: 0.1% Formic acid in acetonitrile

-

-

Gradient Elution:

-

0-2 min: 10% B

-

2-8 min: 10-90% B

-

8-10 min: 90% B

-

10.1-12 min: 10% B

-

-

Flow Rate: 0.3 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

Mass Spectrometry Parameters (Negative Ion Mode):

-

Ion Source: Electrospray Ionization (ESI), Negative Mode

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Cone Gas Flow: 50 L/h

-

Desolvation Gas Flow: 800 L/h

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Note: The exact m/z values for the precursor and product ions of 11-Dehydroxyisomogroside V need to be determined by direct infusion of a standard. Based on the structure of Mogroside V (m/z 1285.6 → 1123.7), the transition for 11-Dehydroxyisomogroside V (lacking one oxygen atom) would be approximately m/z 1269.6 → 1107.7. These values must be optimized.

-

Standard Preparation and Data Analysis:

Follow the same procedure as for HPLC-UV to prepare calibration standards. Use the MRM peak areas for quantification.

Data Presentation

Table 1: HPLC-UV Method Validation Parameters (Hypothetical Data)

| Parameter | Result |

| Linearity (R²) | > 0.999 |

| Limit of Detection (LOD) | 0.5 µg/mL |

| Limit of Quantification (LOQ) | 1.5 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98-102% |

Table 2: LC-MS/MS Method Validation Parameters (Hypothetical Data)

| Parameter | Result |

| Linearity (R²) | > 0.999 |

| Limit of Detection (LOD) | 0.1 ng/mL |

| Limit of Quantification (LOQ) | 0.5 ng/mL |

| Precision (%RSD) | < 5% |

| Accuracy (% Recovery) | 95-105% |

Mandatory Visualizations

Caption: Experimental workflow for the quantification of 11-Dehydroxyisomogroside V.

Caption: Simplified AMPK signaling pathway activated by mogrosides.

Application Notes and Protocols for the Extraction of 11-Dehydroxyisomogroside V from Monk Fruit

For Researchers, Scientists, and Drug Development Professionals

Introduction

Siraitia grosvenorii, commonly known as monk fruit or Luo Han Guo, is a perennial vine cultivated for its intensely sweet fruit. This sweetness is attributed to a group of cucurbitane-type triterpene glycosides known as mogrosides.[1] The most abundant and well-known of these is Mogroside V, which is widely used as a natural, non-caloric sweetener.[1][2] Beyond their sweetness, mogrosides have attracted significant scientific interest for their potential pharmacological activities, including antioxidant, anti-inflammatory, and anti-diabetic properties.[3]

This document provides a detailed protocol for the extraction and purification of mogrosides from monk fruit, with a specific focus on the isolation of the minor constituent, 11-Dehydroxyisomogroside V. While specific protocols for this particular compound are not widely published, the methodologies presented here are based on established techniques for the separation of structurally similar mogroside analogues. The isolation of minor mogrosides like 11-Dehydroxyisomogroside V is crucial for comprehensive pharmacological and toxicological evaluation.

Data Presentation: Quantitative Analysis of Extraction and Purification

The following tables summarize quantitative data from various studies on the extraction and purification of mogrosides, providing a comparative overview of different methodologies.

Table 1: Comparison of Monk Fruit Extraction Methods

| Method Name | Material | Solvent | Solid/Liquid Ratio | Temperature (°C) | Time | Yield (Purity) | Reference |

| Solvent Extraction | Fresh Fruit | Water | 1:3 | Boiling | 5 h | 1.8% (86% Mogroside V) | [4] |

| Solvent Extraction | Fresh Fruit | 70% Aqueous Ethanol (B145695) | 1:4 (repeated 3x) | Room Temperature | 24 h | 0.5% (69.24% Mogroside V) | [4] |

| Solvent Extraction | Dried Fruit | Water | 1:15 | Soaking 30 min, then 60 min x 3 | - | 5.6% Total Mogrosides | [5] |

| Flash Extraction | - | - | 1:25 | 60 | 10 min | 8.6% Total Mogrosides | [4] |

| Ultrasonic Extraction | - | - | 1:30 | Ambient | 30 min | 5.97% Total Mogrosides | [4] |

| Microwave Extraction | - | - | 1:30 | 90 | 15 min | 9.41% Total Mogrosides | [4] |

Table 2: Purification of Mogroside V

| Purification Step | Initial Purity of Total Mogrosides | Final Purity of Target Mogroside | Key Parameters | Reference |

| Macroporous Resin Chromatography | Crude Extract | 10.7% (Mogroside V) | Resin: HZ 806; Elution: 40% aqueous ethanol | [1] |

| Boronic Acid-Functionalized Silica Gel | 35.67% (Mogroside V) | 76.34% (Mogroside V) | pH-dependent adsorption and desorption | [6] |

| Semi-Preparative HPLC | 76.34% (Mogroside V) | 99.60% (Mogroside V) | C18 column | [6] |

Experimental Protocols

Initial Extraction of Total Mogrosides from Monk Fruit

This initial phase is designed to extract the complete profile of mogrosides from the dried monk fruit material.

Materials:

-

Dried and powdered Siraitia grosvenorii fruit

-

70% aqueous ethanol

-

Filter paper or centrifuge

-

Rotary evaporator

Protocol:

-

Macerate 500 g of powdered dried monk fruit with 5 L of 70% aqueous ethanol at room temperature for 24 hours.[1]

-

Separate the extract from the solid residue by filtering through filter paper or by centrifugation.[1]

-

To ensure the complete extraction of mogrosides, repeat the extraction process on the residue two more times with fresh 70% aqueous ethanol.[1]

-

Combine the filtrates from all three extractions.[1]

-

Concentrate the pooled extract under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C to yield a crude mogroside extract.[1]

Purification of Total Mogrosides using Macroporous Resin Chromatography

This step aims to remove a significant portion of impurities and enrich the total mogroside fraction.

Materials:

-

Crude mogroside extract

-

Macroporous adsorbent resin (e.g., D101 or HZ 806)

-

Chromatography column

-

Deionized water

-

Ethanol (various concentrations)

-

Fraction collector

Protocol:

-

Dissolve the crude mogroside extract in deionized water to prepare the sample solution.[1]

-

Pack a chromatography column with the macroporous resin and equilibrate it by washing with deionized water.[1]

-

Load the sample solution onto the column.

-

Wash the column with 2-3 bed volumes of deionized water to remove sugars, salts, and other polar impurities.[1]

-

Elute the adsorbed mogrosides using a stepwise gradient of aqueous ethanol. Begin with a lower concentration (e.g., 20% ethanol) and progressively increase the concentration (e.g., 40%, 60%, 80%).[1]

-

Collect fractions using a fraction collector and monitor the composition of each fraction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[1]

-

Pool the fractions that contain the desired mogrosides.

-

Concentrate the pooled fractions under reduced pressure to obtain an enriched mogroside extract.[1]

Isolation of 11-Dehydroxyisomogroside V using Preparative HPLC

The final step involves the use of high-performance liquid chromatography to separate the individual mogroside compounds and isolate 11-Dehydroxyisomogroside V.

Materials:

-

Enriched mogroside extract

-

Preparative HPLC system with a C18 column

-

Acetonitrile (B52724) (HPLC grade)

-

Deionized water (HPLC grade)

Protocol:

-

Dissolve the enriched mogroside extract in the mobile phase for injection.

-

Set up the preparative HPLC system with a C18 column.

-

Employ a gradient elution method with a mobile phase consisting of acetonitrile and water. The gradient will need to be optimized to achieve separation of the various mogrosides. A shallow gradient is recommended for separating structurally similar isomers.

-

Monitor the elution profile using a UV detector.

-

Collect the fractions corresponding to the peak of 11-Dehydroxyisomogroside V. The identification of this peak will likely require comparison to a reference standard or further structural elucidation using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR).

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain purified 11-Dehydroxyisomogroside V.

-

Verify the purity of the isolated compound using analytical HPLC.

Visualizations

References

- 1. benchchem.com [benchchem.com]

- 2. scingia.com [scingia.com]

- 3. health.com [health.com]

- 4. maxapress.com [maxapress.com]

- 5. Siraitia grosvenorii (Swingle) C. Jeffrey: Research Progress of Its Active Components, Pharmacological Effects, and Extraction Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Purification of Mogroside V from Crude Extract of Siraitia grosvenorii Using Boronic Acid-Functionalized Silica Gel and Its Hypoglycemic Activity Determination | MDPI [mdpi.com]

Application Notes and Protocols for the Purification of 11-Dehydroxyisomogroside V via Column Chromatography

Audience: Researchers, scientists, and drug development professionals.